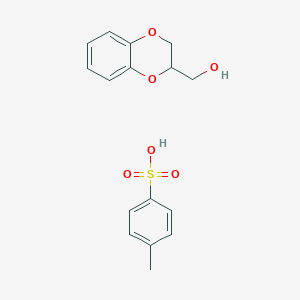

1-甲基-4,5-二氢-1H-咪唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

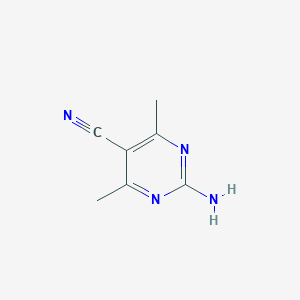

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are heterocyclic compounds that are known for their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to other imidazole derivatives that have been studied for various potential applications, including drug synthesis and coordination chemistry .

Synthesis Analysis

The synthesis of related imidazole derivatives has been explored in several studies. For instance, the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid to obtain 1-methyl-5-imidazolecarboxylic acid and 1-methyl-4-imidazolecarboxylic acid has been achieved using different solvents and conditions . Additionally, the synthesis of 1H-imidazol-4(5H)-ones as nucleophilic α-amino acid equivalents demonstrates the versatility of imidazole derivatives in constructing complex molecules with stereogenic centers . These synthetic approaches highlight the reactivity and functional group transformations that are possible with imidazole derivatives.

Molecular Structure Analysis

The molecular structure and electronic features of imidazole derivatives can be studied using various spectroscopic and theoretical methods. For example, a detailed structural and electronic study of 4-methylthiadiazole-5-carboxylic acid, a thiadiazole derivative, was performed using density functional theory (DFT) to investigate its conformers, vibrational spectra, and hydrogen bonding . Although this study does not directly analyze 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, it provides insights into the types of analyses that can be applied to similar heterocyclic compounds.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including condensation, addition, and cyclocondensation reactions. For instance, ketene aminals with an imidazolidine ring have been synthesized by condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds . These reactions demonstrate the reactivity of imidazole derivatives and their potential to form complex heterocyclic structures with interesting chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure and the presence of functional groups. For example, the study of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations resulted in the formation of one-dimensional coordination polymers, showcasing the ability of imidazole derivatives to participate in metal-ligand bonding and form extended structures . These properties are essential for understanding the behavior of imidazole derivatives in various chemical environments and their potential applications in materials science and coordination chemistry.

科学研究应用

杂环化合物的化学和合成

类似于1-甲基-4,5-二氢-1H-咪唑-4-羧酸衍生物的化学性质突显了它们作为杂环化合物合成中的构建模块的重要性。这些化合物对于创建各种杂环化合物,包括吡唑咪唑、噻唑等至关重要。这类衍生物的独特反应性为从各种前体生成多功能染料和杂环化合物提供了温和的反应条件,表明它们在化学合成和新材料开发中的重要作用(Gomaa & Ali, 2020)。

抗癌药物开发

诺伊文纳格尔缩合反应,涉及合成α,β-不饱和酮或羧酸的反应,利用类似于1-甲基-4,5-二氢-1H-咪唑-4-羧酸的化合物创建具有重要药理学兴趣的化合物库。这些化合物通过靶向各种癌症靶点展示出显著的抗癌活性,展示了这类衍生物在药物发现和抗癌药物开发中的潜力(Tokala, Bora, & Shankaraiah, 2022)。

绿色化学和环境应用

对类似于1-甲基-4,5-二氢-1H-咪唑-4-羧酸的化合物的研究通过开发环境友好的合成方法为绿色化学做出贡献。一个实际的合成示例突显了这类化合物在创建金属钝化剂和光敏材料的中间体中的应用,展示了它们在环境可持续性和绿色化学倡议中的潜力(Gu, Yu, Zhang, & Xu, 2009)。

生物活性化合物

天然羧酸及其衍生物,包括与1-甲基-4,5-二氢-1H-咪唑-4-羧酸相关的化合物,具有显著的生物活性。它们的结构影响其抗氧化、抗微生物和细胞毒活性,在新疗法的开发和理解生物活性的结构基础方面发挥着关键作用(Godlewska-Żyłkiewicz等,2020)。

缓蚀

与1-甲基-4,5-二氢-1H-咪唑-4-羧酸密切相关的咪唑衍生物可作为有效的缓蚀剂。它们独特的化学结构允许强烈吸附在金属表面上,提供对各种行业中的腐蚀的保护。这种应用突显了这类化合物在延长金属结构和部件寿命方面的工业重要性(Sriplai & Sombatmankhong, 2023)。

未来方向

Imidazole compounds have become an important synthon in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring the potential applications of “1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid” in these areas.

属性

IUPAC Name |

1-methyl-4,5-dihydroimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVVSXUNUZSZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601811 |

Source

|

| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |

CAS RN |

17289-23-5 |

Source

|

| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。